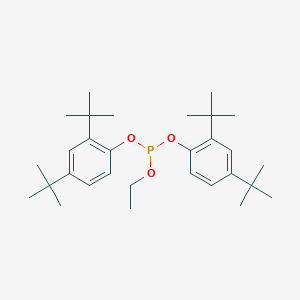
Bis(2,4-di-tert-butylphenyl) ethyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4-di-tert-butylphenyl) ethyl phosphite is an organophosphorus compound widely used as an antioxidant in various industrial applications. It is known for its ability to stabilize polymers by preventing oxidative degradation, thereby extending the lifespan and durability of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-di-tert-butylphenyl) ethyl phosphite typically involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride, followed by the addition of ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general steps are as follows:
Mixing: 2,4-di-tert-butylphenol is mixed with phosphorus trichloride.
Reaction: The mixture is heated to facilitate the reaction, forming an intermediate product.
Addition of Ethanol: Ethanol is added to the intermediate product, resulting in the formation of this compound.
Purification: The final product is purified through techniques such as solvent extraction, crystallization, or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4-di-tert-butylphenyl) ethyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Bis(2,4-di-tert-butylphenyl) phosphate.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Compounds with different functional groups replacing the ethyl group.
Wissenschaftliche Forschungsanwendungen
Bis(2,4-di-tert-butylphenyl) ethyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Studied for its potential effects on cell growth and viability.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Widely used in the production of plastics, rubbers, and other materials to enhance their stability and longevity.
Wirkmechanismus
The primary mechanism by which Bis(2,4-di-tert-butylphenyl) ethyl phosphite exerts its effects is through its antioxidant properties. It acts by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to polymers and other materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound, thus protecting the material from degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another widely used antioxidant with similar stabilizing properties.
Bis(2,4-di-tert-butylphenyl) phosphate: A degradation product with known effects on cell growth.
2,4-di-tert-butylphenol: A precursor in the synthesis of various phosphite antioxidants.
Uniqueness
Bis(2,4-di-tert-butylphenyl) ethyl phosphite is unique due to its specific structure, which provides a balance between stability and reactivity. Its ethyl group allows for specific interactions in chemical reactions, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
145130-78-5 |
|---|---|
Molekularformel |
C30H47O3P |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
bis(2,4-ditert-butylphenyl) ethyl phosphite |
InChI |
InChI=1S/C30H47O3P/c1-14-31-34(32-25-17-15-21(27(2,3)4)19-23(25)29(8,9)10)33-26-18-16-22(28(5,6)7)20-24(26)30(11,12)13/h15-20H,14H2,1-13H3 |
InChI-Schlüssel |
HDNBKGNXCQQECO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)
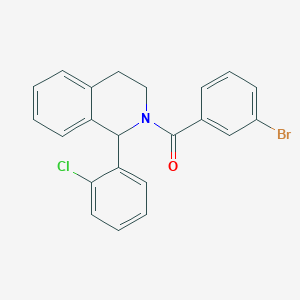


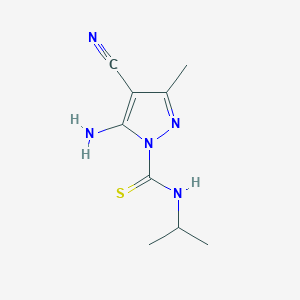
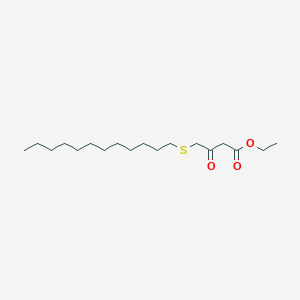
-](/img/structure/B15162705.png)
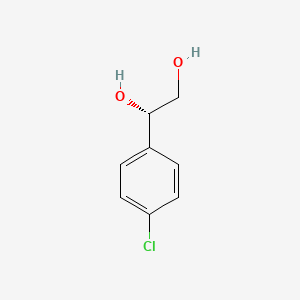
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)

![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
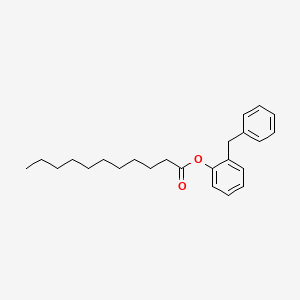
![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
